8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyridopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridopyrimidine ring .
Scientific Research Applications
8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antioxidant and lipoxygenase inhibitor.
Medicine: Research has shown its potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids, thereby exhibiting anti-inflammatory and anticancer effects . The compound’s structure allows it to interact with DNA and RNA, potentially interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its antiproliferative properties.
Pyrrolo[2,3-d]pyrimidine: A related compound with potential antibacterial activity.
Uniqueness
8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific ring structure and the presence of an oxo group at the 8-position. This structural feature contributes to its distinct biological activities, such as its strong inhibition of lipoxygenase and potential anticancer properties .
Properties
IUPAC Name |
8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4(8(13)14)1-10-5-2-9-3-11-6(5)7/h1-3H,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCLQUZRPFYPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2=NC=NC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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